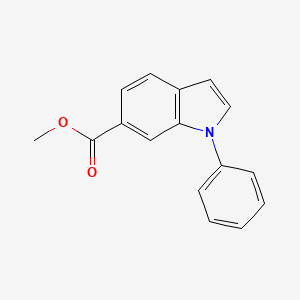

Methyl 1-phenyl-1H-indole-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 1-phenylindole-6-carboxylate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)13-8-7-12-9-10-17(15(12)11-13)14-5-3-2-4-6-14/h2-11H,1H3 |

InChI Key |

YXFIJLBGEUKEFK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Phenyl 1h Indole 6 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation (¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 1-phenyl-1H-indole-6-carboxylate in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra provides definitive evidence for the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the protons of the indole (B1671886) core, the N-phenyl group, and the methyl ester group. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex set of signals. The protons on the C6-carboxylate-bearing benzene (B151609) ring of the indole (H-4, H-5, H-7) and the protons of the N-phenyl group would resonate in this area. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show 16 distinct signals. Key resonances would include the carbonyl carbon of the ester group (δ ~167 ppm), the carbons of the N-phenyl ring (δ ~125-140 ppm), and the carbons of the indole ring system.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for assigning the adjacent protons on the indole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for identifying the connectivity of quaternary carbons and linking different fragments of the molecule, such as confirming the connection between the phenyl ring and the indole nitrogen, and the position of the carboxylate group at C-6. For instance, a correlation between the protons of the N-phenyl ring and the C-2 and C-7a carbons of the indole would confirm the N-phenyl linkage.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~8.20 | s | - |

| H-4 | ~7.80 | d | ~8.5 |

| H-5 | ~7.70 | dd | ~8.5, 1.5 |

| Phenyl H (ortho) | ~7.60 | m | - |

| Phenyl H (meta, para) | ~7.45 | m | - |

| H-2 | ~7.20 | d | ~3.0 |

| H-3 | ~6.70 | d | ~3.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167.5 |

| C-7a | ~138.0 |

| N-Phenyl C-1' | ~137.0 |

| C-3a | ~130.0 |

| N-Phenyl C-2',6' | ~129.5 |

| N-Phenyl C-4' | ~128.0 |

| C-2 | ~127.0 |

| N-Phenyl C-3',5' | ~126.0 |

| C-6 | ~124.0 |

| C-4 | ~122.0 |

| C-5 | ~121.0 |

| C-7 | ~115.0 |

| C-3 | ~105.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be the strong stretching vibration of the ester carbonyl group (C=O), expected in the range of 1715-1730 cm⁻¹. The presence of aromatic rings (both the indole system and the N-phenyl group) would be confirmed by C=C stretching vibrations, which typically appear as a series of sharp bands between 1450 and 1620 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C-O stretching of the ester group would produce strong bands in the 1100-1300 cm⁻¹ region. Unlike unsubstituted or 2,3-unsubstituted indoles, no N-H stretching band would be observed around 3400 cm⁻¹, confirming the substitution at the N-1 position.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Indole, Phenyl) | 3050 - 3150 | Medium-Weak |

| C-H Stretch | Aliphatic (-OCH₃) | 2850 - 2960 | Medium-Weak |

| C=O Stretch | Ester | 1715 - 1730 | Strong |

| C=C Stretch | Aromatic (Indole, Phenyl) | 1450 - 1620 | Medium-Strong |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₃NO₂), the calculated exact mass is 251.0946 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

In addition to molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion ([M]⁺•) would be formed, followed by fragmentation into smaller, characteristic ions.

A plausible fragmentation pathway would involve:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a prominent acylium ion fragment ([M - 31]⁺) at m/z 220.

Loss of the methyl carboxylate radical (•COOCH₃): This cleavage would lead to a fragment ([M - 59]⁺) corresponding to the 1-phenyl-1H-indole cation at m/z 192.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion (m/z 220) could lose CO to form a fragment at m/z 192.

Cleavage of the N-phenyl group: Fragmentation could also involve the loss of the phenyl group, leading to other characteristic ions.

Table 4: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Fragment Lost |

|---|---|---|

| 251.0946 | [C₁₆H₁₃NO₂]⁺• | Molecular Ion |

| 220.0706 | [C₁₅H₁₀NO]⁺ | •OCH₃ |

| 192.0808 | [C₁₄H₁₀N]⁺ | •COOCH₃ |

X-ray Crystallography for Solid-State Structural Analysis and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been reported, analysis of related structures, such as methyl 1H-indole-2-carboxylate, allows for the prediction of its key structural features. The indole ring system itself would be largely planar. A key conformational parameter is the dihedral angle between the plane of the indole ring and the plane of the N-phenyl substituent. Due to potential steric interactions between the phenyl ring protons and the H-2 and H-7 protons of the indole core, it is expected that the two rings would not be coplanar. This twist angle is a critical feature of the molecule's solid-state conformation. The methyl carboxylate group at the C-6 position would likely be oriented to minimize steric hindrance with the adjacent H-5 and H-7 protons. The analysis would also detail intermolecular interactions, such as π-π stacking, which dictate the crystal packing arrangement.

Table 5: Expected Bond Lengths and Angles from X-ray Crystallography

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | N1-C(Phenyl) | ~1.44 Å |

| Bond Angle | C6-C(carbonyl)-O | ~124° |

Advanced Spectroscopic Techniques for Isomer Differentiation and Stereochemical Assignments

While this compound is achiral and therefore does not have stereoisomers in the classical sense, advanced spectroscopic techniques are crucial for distinguishing it from its constitutional isomers and for detailed conformational analysis.

Isomer Differentiation: Differentiating the target compound from isomers, such as Methyl 1-phenyl-1H-indole-4-carboxylate or Methyl 1-phenyl-1H-indole-5-carboxylate, would rely heavily on NMR. The coupling patterns of the protons on the substituted benzene portion of the indole ring (H-4, H-5, and H-7) are unique for each substitution pattern. Furthermore, HMBC correlations would be definitive. For the 6-carboxylate isomer, long-range correlations would be observed from H-5 and H-7 to the carbonyl carbon (C-6), which would be absent in other isomers.

Conformational Analysis: The solution-phase conformation, particularly the rotational orientation of the N-phenyl group relative to the indole ring, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). This technique detects through-space interactions between protons that are close to each other. An NOE between the ortho-protons of the N-phenyl ring and the H-2 and/or H-7 protons of the indole would provide direct evidence for their spatial proximity and help to define the average conformation of the molecule in solution.

Table 6: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 1H-indole-2-carboxylate |

| Methyl 1-phenyl-1H-indole-4-carboxylate |

Computational Chemistry and Theoretical Characterization of Methyl 1 Phenyl 1h Indole 6 Carboxylate

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure of molecules. By approximating the many-electron wavefunction in terms of electron density, DFT facilitates the calculation of ground-state geometries, molecular orbital energies, and various other electronic properties that govern molecular behavior. jacsdirectory.comscielo.org.mxresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For Methyl 1-phenyl-1H-indole-6-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the structure corresponding to the minimum energy on the potential energy surface. jacsdirectory.comresearchgate.net

The indole (B1671886) ring system is inherently planar. However, the N-phenyl group is not expected to be coplanar with the indole moiety due to steric hindrance. Conformational analysis would reveal a specific dihedral angle between the planes of the indole and phenyl rings, a feature common in N-phenylindole derivatives. nih.govmdpi.com This twist angle is crucial as it influences the extent of π-conjugation between the two aromatic systems. The methyl carboxylate group at the C6 position also has rotational freedom, which would be explored to identify its most stable orientation.

Below is a table of expected bond lengths and angles for the core structure, based on DFT calculations of similar indole derivatives.

| Parameter | Atoms | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | N1–C2 (Indole) | 1.36 Å |

| C8–N1 (Indole) | 1.39 Å | |

| C=O (Ester) | 1.22 Å | |

| N1–C(Phenyl) | 1.43 Å | |

| Bond Angle (°) | C2–N1–C8 (Indole) | 108.5° |

| O=C–O (Ester) | 124.0° | |

| C8–N1–C(Phenyl) | 125.0° | |

| Dihedral Angle (°) | C8-N1-C(Phenyl)-C(Phenyl) | ~45-75° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. aip.orgresearcher.liferesearchgate.net

For indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, reflecting its nucleophilic character. The LUMO's distribution is influenced by substituent groups. In this compound, the LUMO is expected to be delocalized over the phenyl ring and the electron-withdrawing methyl carboxylate group. researcher.lifesemanticscholar.org The energy gap and related quantum chemical descriptors provide quantitative measures of reactivity.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.0 eV |

| LUMO Energy (ELUMO) | - | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Ionization Potential (I) | -EHOMO | 6.0 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Global Hardness (η) | (I - A) / 2 | 2.25 eV |

| Global Softness (S) | 1 / (2η) | 0.22 eV-1 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. This site would be the primary target for electrophiles. The indole nitrogen might also show some negative potential. researchgate.netnih.gov Conversely, positive potential would be concentrated on the hydrogen atoms, particularly the aromatic protons, making them susceptible to nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between filled (donor) and empty (acceptor) orbitals. acs.org These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory.

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| LP(Oester) | π(C=O) | n → π | 25 - 35 |

| π(C=C)indole | π(C=C)indole | π → π | 15 - 25 |

| π(C=C)phenyl | π(N1-C8)indole | π → π | 5 - 10 |

| σ(C-H) | σ(C-C) | σ → σ | 2 - 5 |

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which can be converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). nih.gov

Predicting the ¹H and ¹³C NMR spectra for this compound would allow for a direct comparison with experimental data, aiding in structure verification. The calculations can help assign specific peaks to individual protons and carbons, which can be challenging in complex aromatic systems. Discrepancies between calculated and experimental values can often be attributed to solvent effects or the specific DFT functional and basis set used. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms and molecules over time. aip.org MD is particularly useful for studying the conformational flexibility of molecules and their explicit interactions with solvent molecules. acs.orgaip.org

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The simulation would track the trajectories of all atoms based on a force field, revealing how the molecule behaves in a solution. Key insights from such a simulation would include:

Conformational Dynamics: Observing the rotation of the N-phenyl group and the methyl carboxylate tail over time to understand the molecule's flexibility and accessible conformations in solution.

Solvent Structuring: Analyzing how solvent molecules arrange themselves around the solute. For example, in water, one would expect to see specific hydrogen bonding patterns between water molecules and the carbonyl oxygen of the ester group. rsc.orgresearchgate.net

Solvation Free Energy: Calculating the energy change associated with transferring the molecule from a vacuum to a solvent, which provides information about its solubility. aip.org

Parameters such as the Root Mean Square Deviation (RMSD) of the solute's backbone can be monitored to assess its structural stability over the simulation time.

Quantum Chemical Calculations for Reactivity Predictions and Interaction Energies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. researchgate.netjacsdirectory.com These computational methods allow for the prediction of various molecular properties that are crucial in understanding the compound's behavior in chemical reactions and biological systems.

One of the primary applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap generally suggests higher reactivity. semanticscholar.org For indole derivatives, DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p) to obtain optimized geometries and electronic properties. jacsdirectory.comnih.gov

The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MESP) surface. The MESP plot maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets. For instance, the negative potential regions, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters are calculated to offer a comprehensive understanding of the molecule's stability and reactivity profile.

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 0.075 to 0.125 |

Note: The values presented are representative for similar indole structures and may vary depending on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding and interactions. It provides insights into charge transfer and delocalization of electrons within the molecule, which can further explain its stability and reactivity. scispace.com

In silico Studies for Molecular Recognition and Ligand-Target Interactions (Methodological Focus)

In silico studies, particularly molecular docking, are fundamental in predicting and analyzing the binding of a ligand, such as this compound, to a biological target, typically a protein or enzyme. researchgate.net This computational technique models the interaction between a small molecule and a macromolecule at the atomic level, providing insights into the binding mode, affinity, and specificity. researchgate.net The general methodology for such studies involves several key steps.

First, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The ligand's structure is typically generated and then optimized to its lowest energy conformation using computational chemistry software. The protein structure is often obtained from a public repository like the Protein Data Bank (PDB). researchgate.net Preparation of the protein structure is a critical step that involves removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms.

Next, the binding site on the target protein must be identified. This can be done based on the location of a co-crystallized ligand in the experimental structure or by using computational tools that predict potential binding pockets on the protein surface. researchgate.net A grid box is then defined around this active site to specify the search space for the docking algorithm.

The core of the process is the docking simulation itself, which is performed using software like AutoDock or AutoDock Vina. researchgate.net These programs employ algorithms to explore various possible conformations and orientations of the ligand within the protein's active site. A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity, which is often expressed as a binding energy in kcal/mol. jocpr.com Lower binding energy values typically indicate a more stable and favorable interaction.

Finally, the results of the molecular docking are analyzed. This involves examining the predicted binding poses of the ligand and identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net Visualization tools are used to create detailed 3D models of these interactions, which helps in understanding the structural basis of molecular recognition. For indole derivatives, molecular docking studies have been used to investigate their binding patterns with various cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). nih.govnih.gov

Table 2: Methodological Overview of a Typical Molecular Docking Study

| Step | Description | Commonly Used Software/Tools |

|---|---|---|

| 1. Ligand Preparation | Generation of 3D coordinates and energy minimization of the ligand. | ChemDraw, Avogadro, Gaussian |

| 2. Protein Preparation | Retrieval from PDB, removal of water, addition of hydrogens, charge assignment. | UCSF Chimera, AutoDockTools |

| 3. Binding Site Identification | Locating the active pocket of the protein for ligand binding. | MetaPocket, CASTp, PDBsum |

| 4. Docking Simulation | Running the algorithm to predict ligand poses and binding affinities. | AutoDock Vina, GOLD, Glide |

| 5. Results Analysis | Visualization of binding poses and analysis of intermolecular interactions. | PyMOL, Discovery Studio, LigPlot+ |

This methodological approach is crucial in structure-based drug design, allowing for the rational design of new derivatives with potentially improved binding affinities and biological activities.

Structure Activity Relationship Sar Studies of Methyl 1 Phenyl 1h Indole 6 Carboxylate and Analogs

Impact of N1-Phenyl Substitution on Molecular Recognition and Binding Affinity

The substitution at the N1 position of the indole (B1671886) ring plays a pivotal role in defining the compound's interaction with target proteins. Unlike the acidic N-H proton in unsubstituted indoles, which can act as a hydrogen bond donor, an N1-aryl substituent introduces significant steric and electronic changes that dictate binding orientation and affinity. nih.govnih.gov

The N1-phenyl group in Methyl 1-phenyl-1H-indole-6-carboxylate introduces a bulky, hydrophobic moiety. This group can engage in favorable pi-stacking or hydrophobic interactions with aromatic or nonpolar residues within a receptor's binding pocket. The orientation of this phenyl ring relative to the indole core is critical and can be influenced by substituents on the phenyl ring itself. Studies on related N-substituted indole derivatives have shown that the nature and position of substituents on the N1-phenyl ring can dramatically alter biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modify the electronic properties of the entire indole system, influencing its ability to participate in charge-transfer interactions.

In a series of N-phenethyl substituted indole derivatives, modifications to the N-substituent were shown to modulate agonist versus antagonist activity at melatoninergic receptors, highlighting the sensitivity of molecular recognition to the N1-substituent's structure. nih.gov While not a direct phenyl substitution, this demonstrates the principle that the group at N1 is critical for defining the mode of interaction. The presence of the phenyl group is a key determinant in how the molecule fits into and orients itself within a binding site, ultimately affecting its binding affinity and functional activity.

Role of the C6-Carboxylate Moiety in Directing Molecular Interactions and Modulating Binding

The functionalization of the indole's benzene (B151609) ring, particularly at the C6 position, is synthetically challenging but offers a valuable handle for modulating biological activity. frontiersin.orgmdpi.com The methyl carboxylate group (-COOCH₃) at the C6 position of this compound is a key feature that significantly influences its interactions.

This moiety can act as a hydrogen bond acceptor through its carbonyl oxygen and ester oxygen atoms, allowing it to form specific, directional interactions with hydrogen bond donors like arginine, lysine, or asparagine residues in a protein's active site. The presence and orientation of this group can anchor the ligand in a specific conformation, enhancing binding affinity and selectivity.

Stereochemical Considerations in Indole-Based Scaffolds and Their Influence on Interactions

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules like proteins and nucleic acids are chiral. researchgate.netnih.gov While this compound itself is achiral, the introduction of chiral centers through modifications to its scaffold can lead to stereoisomers with markedly different biological activities.

If substituents are introduced, for instance on an alkyl chain attached to the core or on a non-aromatic ring fused to the indole, chiral centers can be created. The spatial arrangement of atoms in one enantiomer may allow for optimal interactions with a target, while its mirror image (the other enantiomer) may bind with lower affinity or not at all. nih.gov

Studies on pyrrolo[1,2-a]indole scaffolds, which are structurally related to indoles, have shown that the construction of specific stereogenic centers is crucial for their biological function. rsc.org Catalytic asymmetric synthesis allows for the selective production of one enantiomer, providing compounds with defined three-dimensional structures. This stereoselectivity can influence receptor binding, enzyme inhibition, and even cellular uptake. For any analog of this compound that incorporates chirality, the absolute configuration would be a critical determinant of its biological effect. researchgate.net

Computational Approaches to SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of complex molecules like this compound and for guiding the rational design of more potent and selective analogs. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For indole derivatives, docking studies can reveal the specific binding patterns within an active site. nih.govfrontiersin.orgresearchgate.net For example, docking could show the N1-phenyl group of this compound fitting into a hydrophobic pocket, while the C6-carboxylate moiety forms hydrogen bonds with key amino acid residues. By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize observed differences in activity and predict which modifications are likely to improve binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. dergipark.org.tr Based on a set of active indole derivatives, a pharmacophore model can be generated to capture the key interaction points. nih.govproceedings.science This model serves as a 3D query to search compound libraries for novel molecules with different core scaffolds but the same essential features, potentially leading to the discovery of new classes of active compounds. It also helps in understanding why certain structural modifications lead to a loss of activity if they fail to match the key pharmacophoric features.

These computational approaches reduce the need for exhaustive synthetic efforts by prioritizing the most promising candidate molecules for synthesis and biological testing. dergipark.org.tr

Influence of Peripheral Substituents and Core Modifications on Indole Scaffold Activity

Beyond the N1 and C6 positions, modifications to other parts of the this compound scaffold can significantly impact its activity. This includes adding substituents to the N1-phenyl ring, the indole's benzenoid ring (positions 4, 5, and 7), or the pyrrole (B145914) ring (positions 2 and 3), as well as modifying the indole core itself.

Peripheral Substituents: The addition of substituents like halogens, methoxy (B1213986) groups, or alkyl chains can fine-tune the molecule's steric, electronic, and lipophilic properties. researchgate.netnih.gov For example, adding a chloro or fluoro group to the C5 position of certain 1H-indole-2-carboxamides was found to enhance potency at the CB1 receptor. nih.gov Similarly, substituents on the N1-phenyl ring can alter its orientation and interaction within the binding pocket, leading to improved affinity. nih.gov Structure-activity relationship studies often reveal that even small changes, such as moving a substituent from one position to another, can have a profound effect on activity. researchgate.net

The systematic exploration of these peripheral and core modifications is a key strategy in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. mdpi.com

Data Tables

Table 1: Effect of C5-Substitution on Indole Analog Activity This table is a representative example based on findings for related indole scaffolds, illustrating how peripheral substitution impacts biological activity.

| Compound ID | C5-Substituent | Receptor Target | Activity (IC₅₀ or Kᵢ) | Reference |

| Analog A | -H | CB1 | 150 nM | nih.gov |

| Analog B | -Cl | CB1 | 50 nM | nih.gov |

| Analog C | -F | CB1 | 75 nM | nih.gov |

| Analog D | -NO₂ | BzR | 11 nM | nih.gov |

Table 2: Summary of Key Structural Features and Their Roles This table summarizes the functional importance of different moieties discussed in the SAR analysis of this compound and its conceptual analogs.

| Structural Feature | Position | Primary Role in Molecular Interaction | Potential Interactions |

| Phenyl Group | N1 | Steric bulk, hydrophobicity | Pi-stacking, hydrophobic interactions |

| Methyl Carboxylate | C6 | Hydrogen bond acceptor, anchor | Hydrogen bonding with polar residues |

| Indole NH (in analogs) | N1 | Hydrogen bond donor | Hydrogen bonding with acceptors |

| Chiral Center | Various | Stereospecific binding | Enantioselective interactions |

| Peripheral Halogens | C4, C5, C7 | Modulate electronics and lipophilicity | Halogen bonding, hydrophobic interactions |

Methyl 1 Phenyl 1h Indole 6 Carboxylate As a Privileged Scaffold in Chemical Biology and Medicinal Chemistry Research

Indole (B1671886) Core as a Foundation for Receptor Ligands and Enzyme Inhibitors in Drug Design

The indole scaffold is widely distributed in both natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, and synthetic molecules with potent biological activities. mdpi.comnih.gov Its ability to participate in various non-covalent interactions—including hydrogen bonding, hydrophobic interactions, and π-stacking—allows it to effectively mimic the structure of peptides and bind to diverse protein targets. mdpi.com This makes the indole nucleus an excellent starting point for designing receptor ligands and enzyme inhibitors. nih.govresearchgate.net

In drug design, the indole ring is considered a versatile template that can be readily modified at multiple positions to optimize binding affinity and selectivity for a specific target. nih.gov Researchers have successfully developed indole derivatives that act as ligands for crucial pharmacological targets, including the GABA-A receptor, translocator protein, and various kinase receptors. nih.govresearchgate.net

Furthermore, the indole framework is a key component in a multitude of enzyme inhibitors. mdpi.commdpi.com Its derivatives have been designed to target enzymes implicated in a wide range of diseases, from cancer to neurodegenerative disorders. mdpi.comnih.gov For example, indole-based compounds have shown significant efficacy as inhibitors of tubulin polymerization, protein kinases, and histone deacetylases (HDACs), all of which are critical targets in oncology. mdpi.comnih.govnih.gov The inherent properties of the indole core provide a robust foundation for developing potent and selective modulators of biological function, solidifying its status as a privileged scaffold in modern drug discovery. nih.govresearchgate.netnih.gov

Molecular Basis of Biological Interactions: Investigation of Mechanisms

Understanding how a compound interacts with its biological target at a molecular level is fundamental to medicinal chemistry. For scaffolds like Methyl 1-phenyl-1H-indole-6-carboxylate, this involves a combination of theoretical modeling and experimental validation to elucidate the precise mechanisms of action.

To investigate how indole-6-carboxylate derivatives interact with receptors, researchers employ both computational (theoretical) and laboratory-based (in vitro) methods. These approaches provide a detailed picture of the binding process.

Theoretical Approaches: Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand within a receptor's active site. nih.gov For instance, in a study of indole-6-carboxylate derivatives designed as receptor tyrosine kinase (RTK) inhibitors, docking simulations were used to investigate the binding patterns to Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Another advanced technique is induced-fit docking (IFD), which accounts for the flexibility of the protein's binding site upon ligand entry, providing a more accurate prediction of the binding interactions. mdpi.com These computational models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and affinity. mdpi.com

In Vitro Approaches: Experimental validation is essential to confirm theoretical predictions. X-ray crystallography provides the most definitive evidence of a ligand's binding mode. By co-crystallizing a compound with its target protein, researchers can obtain a high-resolution, three-dimensional structure of the complex. acs.orgnih.gov This allows for the direct visualization of interactions, such as the cation-π interaction between an indole ring and an arginine residue or polar interactions involving a carboxylate group and specific amino acid side chains. acs.org Receptor binding assays are another critical in vitro method. These experiments measure the affinity of a compound for a receptor by quantifying its ability to displace a known, often radiolabeled, ligand. nih.gov

The table below summarizes key findings from receptor binding studies on related indole scaffolds, illustrating the types of interactions observed.

| Target Receptor | Indole Derivative Type | Key Interactions Observed | Methodology | Reference |

| Mcl-1 | (R)-methyl-dihydropyrazinoindolone | Cation-π interaction between indole ring and Arg263; Polar interaction with Asn260. | X-ray Crystallography | acs.org |

| EGFR/VEGFR-2 | Indole-6-carboxylate | Hydrogen bonds and hydrophobic interactions within the kinase active site. | Molecular Docking | nih.gov |

| PI3Kα | N-phenyl-quinolone-carboxamide | Hydrogen bonds with key residues like Val851 and Ser774. | Induced-Fit Docking | mdpi.com |

Investigating the potential of indole-based compounds as enzyme inhibitors involves a systematic approach to determine their potency, selectivity, and mechanism of action. nih.gov

Methodologies for Assessing Inhibition: The initial step is typically to measure the compound's ability to reduce the enzyme's activity in an in vitro assay. The potency is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govresearchgate.net For example, derivatives of indole-6-carboxylate were evaluated as potential EGFR and VEGFR-2 inhibitors, with the most potent compounds exhibiting IC50 values in the low micromolar range. nih.gov Further kinetic studies are then conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. nih.gov

Mechanism of Action Studies: Beyond initial potency screening, understanding the detailed mechanism of action is crucial. For kinase inhibitors, this often involves confirming that the compound blocks the enzyme's phosphorylation activity. nih.gov Cellular assays are also employed to determine if the compound's enzymatic inhibition translates to a biological effect in a cellular context, such as inhibiting cancer cell proliferation. nih.gov For instance, potent indole-6-carboxylate derivatives were shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis, confirming that their enzyme inhibition leads to a relevant anti-cancer effect. nih.gov Molecular docking and X-ray crystallography can further elucidate the binding mode within the enzyme's active site, revealing the specific interactions that confer inhibitory activity. nih.govnih.gov

The following table presents data from enzyme inhibition studies on various indole derivatives, highlighting their potency against different targets.

| Target Enzyme | Inhibitor Scaffold | IC50 Value | Reference |

| EGFR | 2-(4-aminophenyl)-N-(phenyl)hydrazine-1-carbothioamide derivative of indole-6-carboxylate | 0.19 µM | nih.gov |

| VEGFR-2 | 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole derivative of indole-6-carboxylate | 0.11 µM | nih.gov |

| Tubulin Polymerization | Indole-based TMP analogue | 0.37 µM | nih.gov |

| AKR1C3 | 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole | 0.16 µM | nih.gov |

Strategies for Scaffold Derivatization and Lead Compound Generation for Academic Exploration

The indole-6-carboxylate scaffold serves as an excellent starting point for chemical modification to generate libraries of new compounds for academic research and lead discovery. Derivatization strategies focus on systematically altering different parts of the molecule to explore the structure-activity relationship (SAR)—how changes in the chemical structure affect biological activity.

A common strategy begins with the ester group at the 6-position. This group can be readily converted into a hydrazide, which is a versatile chemical intermediate. For example, methyl 1-methyl-1H-indole-6-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to form 1-methyl-1H-indole-6-carbohydrazide. nih.gov This carbohydrazide (B1668358) can then be used to construct a variety of heterocyclic rings. One approach is to react it with various isothiocyanates to yield hydrazine-1-carbothioamide derivatives. nih.gov Alternatively, the carbohydrazide can be cyclized using carbon disulfide in the presence of a base to form an oxadiazole-2-thione ring system. nih.gov This oxadiazole can be further alkylated to generate a new series of derivatives. nih.gov

Another key position for derivatization is the nitrogen atom of the indole ring (position 1). The presence of the phenyl group in this compound already represents one such modification. In academic exploration, a variety of aryl, heteroaryl, or alkyl groups can be introduced at this position to probe how these changes affect interactions with biological targets.

These synthetic strategies allow for the creation of a diverse library of compounds from a single, common scaffold. By systematically varying the substituents at different positions, researchers can map the SAR, identify key pharmacophoric features, and ultimately generate lead compounds with improved potency, selectivity, and drug-like properties for further investigation. nih.gov

Emerging Research Directions and Advanced Applications of Indole 6 Carboxylates

Development of Molecular Probes and Chemosensors Based on Indole (B1671886) Scaffold

There is currently no available research detailing the development or application of Methyl 1-phenyl-1H-indole-6-carboxylate as a molecular probe or chemosensor. The unique photophysical properties that would be required for such applications, which are often inherent or can be engineered into indole scaffolds, have not been investigated for this specific compound.

Potential in Materials Science and Advanced Functional Molecules

Similarly, the potential of this compound in materials science remains unexplored. There are no published studies that investigate its use in the synthesis of polymers, organic electronics, or other advanced functional molecules where indole derivatives have sometimes found application.

Innovative Methodologies for Indole Scaffold Modification and Diversification

While general methods for the modification of the indole scaffold are abundant in chemical literature, specific innovative methodologies focusing on the diversification of this compound have not been reported. Research on the selective functionalization of this compound to create libraries of related molecules for further study is not currently available.

Future Prospects in Chemical Biology and Drug Discovery Research, Highlighting Unexplored Potential

Given the lack of foundational research, the future prospects of this compound in chemical biology and drug discovery are speculative. Although indole-6-carboxylates, in general, have been investigated as intermediates in the synthesis of biologically active compounds, the specific potential of the 1-phenyl substituted variant has not been the subject of dedicated research programs. Its structural features suggest that it could serve as a valuable starting material, but its unexplored potential remains to be unlocked by future research endeavors.

Q & A

Q. What are the recommended synthetic methodologies for Methyl 1-phenyl-1H-indole-6-carboxylate in academic laboratories?

Answer: A common approach involves esterification of the corresponding indole carboxylic acid. For example, refluxing 1-phenyl-1H-indole-6-carboxylic acid with methanol and a catalytic acid (e.g., concentrated H₂SO₄) under controlled conditions, followed by recrystallization from methanol to purify the product . Reaction progress can be monitored via TLC, and purity confirmed by melting point analysis and spectroscopic techniques (e.g., IR for carbonyl stretch at ~1700 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

Answer: Essential precautions include:

- PPE: Wear protective gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., P95 masks) in poorly ventilated areas .

- Waste disposal: Segregate chemical waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

- Storage: Store in a cool, dry environment away from incompatible materials (specific data gaps noted in stability/reactivity require conservative handling) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies for this compound?

Answer:

- Refinement tools: Use SHELXL for high-resolution small-molecule refinement, leveraging its robustness in handling twinned data or high-symmetry space groups .

- Validation: Cross-check hydrogen-bonding networks and torsion angles using ORTEP-III for graphical validation of molecular geometry .

- Comparative analysis: Compare intermolecular interactions (e.g., C–H···π, halogen bonds) with structurally similar indole derivatives (e.g., 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile) to identify outliers in packing motifs .

Q. What strategies address conflicting spectroscopic data (e.g., NMR, UV-Vis) for this compound?

Answer:

- Purity verification: Recrystallize the compound and reacquire spectra to rule out solvent or impurity artifacts .

- Computational modeling: Compare experimental UV-Vis λmax (e.g., ~297 nm for analogous indoles) with TD-DFT calculations to validate electronic transitions .

- Dynamic effects: Investigate tautomerism or conformational flexibility using variable-temperature NMR to resolve splitting or broadening .

Q. How can researchers optimize experimental design for studying bioactivity of this compound?

Answer:

- Structure-activity relationship (SAR): Synthesize derivatives with modifications at the phenyl or carboxylate groups (e.g., halogenation, methoxy substitutions) to assess pharmacophore requirements .

- Biological assays: Prioritize assays based on indole derivatives’ known activities (e.g., antimicrobial, anticancer) and use dose-response studies to quantify potency .

- Crystallographic insights: Correlate bioactivity with molecular conformation (e.g., dihedral angles between indole and phenyl rings) to identify steric or electronic determinants .

Data Interpretation & Methodological Challenges

Q. How should researchers analyze weak intermolecular interactions in the crystal lattice of this compound?

Answer:

- Hydrogen bonding: Identify C–H···O/N interactions using SHELX hydrogen-bond tables and validate with WinGX’s Mercury visualization tool .

- π-Interactions: Quantify C–H···π and Cl···π contacts (if applicable) using PLATON or CrystalExplorer to assess their contribution to lattice stability .

- Thermal motion: Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in the crystal .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography: Resolve absolute configuration and packing motifs using high-resolution data (R-factor < 5%) .

- Mass spectrometry: Confirm molecular weight (e.g., ESI-MS) and detect fragmentation patterns indicative of ester hydrolysis .

- Multinuclear NMR: Assign ¹H/¹³C signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.